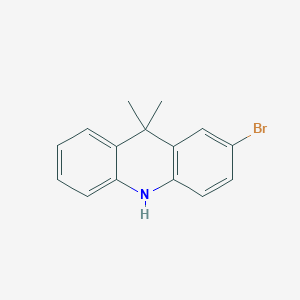
2-Bromo-9,9-dimethyl-9,10-dihydroacridine
Descripción general
Descripción
2-Bromo-9,9-dimethyl-9,10-dihydroacridine is a chemical compound with the CAS Number: 1443680-94-1 . It has a molecular weight of 288.19 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-9,9-dimethyl-9,10-dihydroacridine consists of a bromine atom attached to a 9,10-dihydroacridine ring system, which is further substituted with two methyl groups .Physical And Chemical Properties Analysis
2-Bromo-9,9-dimethyl-9,10-dihydroacridine is a solid at room temperature .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
2-Bromo-9,9-dimethyl-9,10-dihydroacridine and its derivatives have been extensively researched for their application in OLEDs. A study highlights the synthesis of a novel intermediate based on 9,10-dihydroacridine, which was used to create a host material for blue and red phosphorescent OLEDs, achieving external quantum efficiencies above 10% (Liu et al., 2016). Moreover, the potential of using acridine moieties to create blue thermally activated delayed fluorescence (TADF) emitters has been explored, with the resulting solution-processed OLEDs exhibiting impressive efficiencies (Chen et al., 2021).
Exciplex-based OLEDs
Research also indicates the synthesis of novel D–A–D-type donor materials incorporating different molecular conformations of 9,9-dimethyl-9,10-dihydroacridine for use in exciplex-based OLEDs, suggesting improvements in device efficiency (Zhang et al., 2021).
Stimuli-Responsive Luminescence
Studies indicate the preparation of disilane-bridged triads incorporating 9,9-dimethyl-9,10-dihydroacridine groups. These compounds exhibited fluorescence in the solid state and dual emission behavior in solution, showing potential in stimuli-responsive luminescent applications (Miyabe et al., 2022).
Spectroscopic Properties
Investigations into the synthesis and physicochemical properties of methoxy-substituted diphenyldihydroacridine and its analogues, including those with 9,9-dimethyl-9,10-dihydroacridine moieties, provide insights into the effects of Si and Ge bridging atoms on their stability and spectroscopic properties (Suzuki et al., 2016).
Crystal Structure Analysis
Research on the crystal structure of 4,9-dimethyl-9,10-dihydroacridine offers valuable insights into its structural composition, which is crucial for understanding its interaction in various applications (Sourdon et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-9,9-dimethyl-10H-acridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c1-15(2)11-5-3-4-6-13(11)17-14-8-7-10(16)9-12(14)15/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUZMWSTBGKDMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC3=C1C=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-9,9-dimethyl-9,10-dihydroacridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



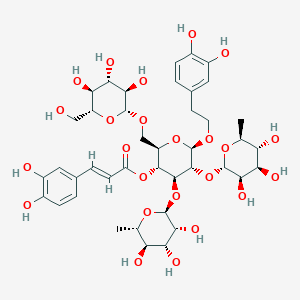
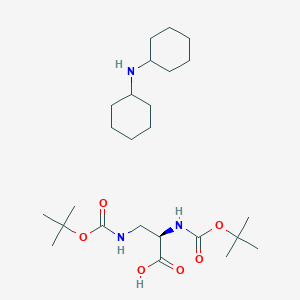
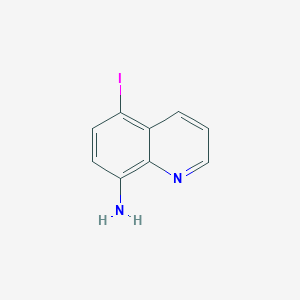
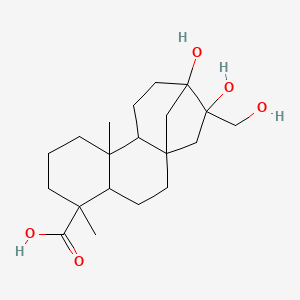
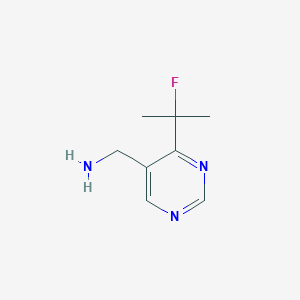
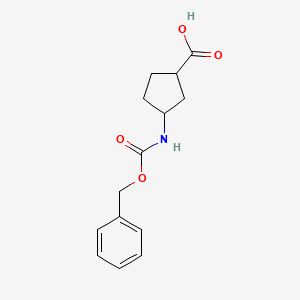
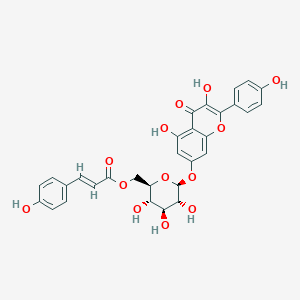
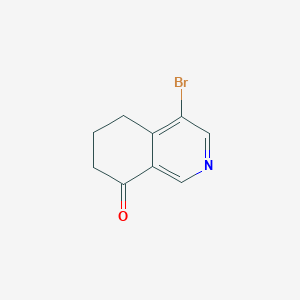
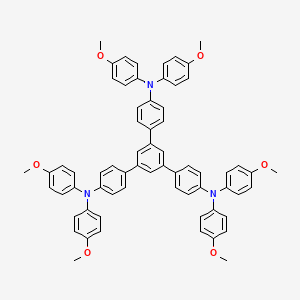


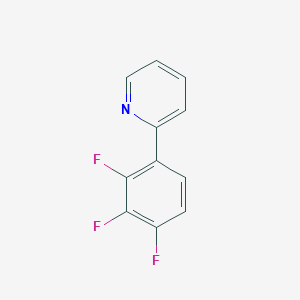
![4-(4-{2-[(Methylsulfonyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide](/img/structure/B3027907.png)
![4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B3027908.png)